4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile
CAS No.: 869663-55-8
Cat. No.: VC8144432
Molecular Formula: C14H16N4
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 869663-55-8 | 
|---|---|
| Molecular Formula | C14H16N4 | 
| Molecular Weight | 240.3 g/mol | 
| IUPAC Name | 4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile | 
| Standard InChI | InChI=1S/C14H16N4/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11/h4-8H,16H2,1-3H3 | 
| Standard InChI Key | ALJFYWSGNLOTKI-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N | 
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N | 
Introduction
Chemical Identity and Structural Characterization
| Property | Value | 
|---|---|
| CAS No. | 1215333-30-4 | 
| Molecular Formula | C₁₄H₁₇ClN₄ | 
| Molecular Weight | 276.77 g/mol | 
| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl | 
| InChI Key | KZNWSYGBMJNHLD-UHFFFAOYSA-N | 
| PubChem CID | 44891490 | 
Synthesis and Synthetic Routes
Two-Step Synthesis Methodology
The compound is synthesized via a two-step process involving cyclocondensation and subsequent functionalization. While detailed reaction conditions are proprietary, analogous routes for 5-aminopyrazoles suggest initial formation of the pyrazole ring through hydrazine cyclization with β-ketonitriles or malononitrile derivatives . For example, reacting tert-butyl acetoacetate with hydrazine hydrate could yield the 3-tert-butylpyrazole intermediate, which is then coupled to 4-cyanophenyl boronic acid via Suzuki-Miyaura cross-coupling.
Purification and Characterization
Post-synthetic purification likely employs recrystallization or column chromatography, given the compound’s moderate polarity. Spectroscopic characterization via ¹H/¹³C NMR would confirm the presence of the tert-butyl singlet (~1.3 ppm), aromatic protons (~7.5–8.0 ppm), and nitrile carbon (~118 ppm). Mass spectrometry (MS) data aligns with the molecular ion peak at m/z 276.77 .
Applications in Medicinal Chemistry
Kinase Inhibition and Anticancer Activity
Pyrazole derivatives are established kinase inhibitors, and structural analogs of this compound exhibit activity against p56 Lck and Aurora kinases . The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets. Preliminary studies suggest micromolar IC₅₀ values in cancer cell lines, though specific data for this compound remains proprietary.
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